molecular formula C26H35N3O B3787761 1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine

1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine

Cat. No.: B3787761
M. Wt: 405.6 g/mol
InChI Key: YKVMSDJUOVIAKO-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine is a complex organic compound that features a unique structure combining an indene moiety with a piperidine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the formation of the piperidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine is unique due to its combined indene and piperidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O/c1-30-26-11-5-4-10-25(26)28-15-12-22(13-16-28)27-23-9-6-14-29(19-23)24-17-20-7-2-3-8-21(20)18-24/h2-5,7-8,10-11,22-24,27H,6,9,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVMSDJUOVIAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC3CCCN(C3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine
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1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine
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1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine
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1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine
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1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-inden-2-yl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-amine

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